2-Hydroxy-5-nonylbenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

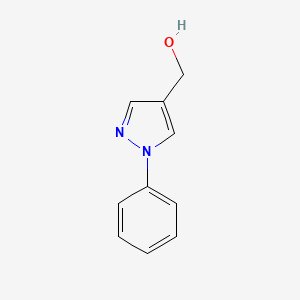

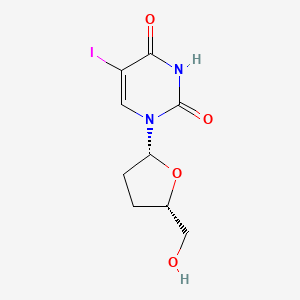

2-Hydroxy-5-nonylbenzaldehyde oxime is an organic compound that belongs to the chemical species of acidic hydroxyl group . It is renowned for its exceptional chelating properties and plays a pivotal role in combatting heavy metal toxicity . It is also used as a chromatographic method for determining transport rates .

Synthesis Analysis

The optimal reaction time for this compound is in the range of 5 minutes to 10 hours at room temperature . It can be used as a copper complex catalyst in the synthesis of polymeric matrixes with kinetic data .Molecular Structure Analysis

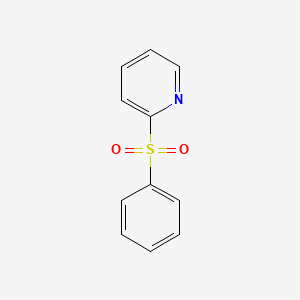

The molecular formula of this compound is C16H25NO2 . It has a molecular weight of 263.38 g/mol .Physical And Chemical Properties Analysis

This compound has a boiling point of 395.8±35.0 °C . Its density is 1.01 g/cm3 . The compound is a brown viscous liquid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on improving the synthesis of related hydroxybenzaldehyde compounds and investigating their chemical properties. For instance, an improved protocol for synthesizing 3-Hydroxy-5-nitrobenzaldehyde demonstrated optimization in the synthesis process, leading to higher yields and reduced reagent use (Zhang Wen-jing, 2009). This kind of research is crucial for developing more efficient and sustainable chemical synthesis methods.

Photostability and Photochemical Reactions

Studies on O-Hydroxybenzaldehyde (OHBA) and its analogs have provided insights into their photostability and photochemical behaviors. The photoreactivity of these compounds is influenced by their excited-state potential energy surfaces, leading to various decay paths and products (A. Migani, L. Blancafort, M. Robb, A. Debellis, 2008). Such research is essential for understanding the fundamental aspects of photoprotection and photoinduced chemical transformations.

Catalytic Applications and Functionalization

Investigations into the catalytic applications of hydroxybenzaldehydes have shown potential in various chemical transformations. For example, Cu(OAc)2-catalyzed oxyfunctionalization using a hindered para-hydroxyl group-directed approach has been developed for transforming hydroxybenzaldehydes into aromatic carbonyl compounds, showcasing a method for efficient and environmentally friendly CO formation (Jian'an Jiang, Cheng Chen, Jian‐Gang Huang, Hong-wei Liu, S. Cao, Yafei Ji, 2014). This research underscores the value of hydroxybenzaldehydes in facilitating organic synthesis processes.

Radiosynthesis and Biomedical Imaging

Hydroxybenzaldehyde derivatives have been explored in the context of radiosynthesis for biomedical imaging applications. The synthesis of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups illustrates the utility of these compounds in enhancing the pharmacokinetics and biodistribution profiles of radiotracers for positron emission tomography (PET) imaging (M. Glaser, M. Morrison, M. Solbakken, J. Arukwe, H. Karlsen, U. Wiggen, S. Champion, G. Kindberg, A. Cuthbertson, 2008). Such applications are crucial for advancing diagnostic imaging techniques.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-5-nonylbenzaldehyde oxime is copper ions . The compound is known to interact with copper, forming a complex that can be extracted from the solution .

Mode of Action

This compound interacts with copper ions at the interface of the aqueous and organic phases . The reaction proceeds mainly at the interface, and the extraction rate depends upon the Hydrophilic-Lipophilic Balance (HLB) value of the hydroxyoximes .

Biochemical Pathways

It is known that the compound plays a role in the extraction of copper, a critical element in many biochemical processes, including electron transport and oxidative phosphorylation .

Pharmacokinetics

Its physicochemical properties, such as its boiling point of 3958±350 °C and density of 1.01 , suggest that it may have low bioavailability due to its likely poor solubility in water.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the extraction of copper ions from solutions . This can impact the availability of copper for biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the solution can affect the compound’s ability to extract copper . Additionally, the compound’s degradation characteristics in water have been studied, and various factors, including the presence of ozone, can influence its stability .

Biochemische Analyse

Biochemical Properties

2-Hydroxy-5-nonylbenzaldehyde oxime is known to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known to be harmful if swallowed and can cause skin and eye irritation . It is also very toxic to aquatic life .

Molecular Mechanism

It is known to have a boiling point of 395.8±35.0 °C .

Temporal Effects in Laboratory Settings

It has been shown that this compound can be used as a copper complex catalyst in the synthesis of polymeric matrixes with kinetic data .

Dosage Effects in Animal Models

It is known to be harmful if swallowed .

Metabolic Pathways

It is known to belong to the chemical species of acidic hydroxyl group .

Transport and Distribution

It is known to be a chromatographic method for determining transport rates .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-5-nonylbenzaldehyde oxime involves the conversion of 2-Hydroxy-5-nonylbenzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2-Hydroxy-5-nonylbenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 2-Hydroxy-5-nonylbenzaldehyde in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with ethanol and dry it to obtain 2-Hydroxy-5-nonylbenzaldehyde oxime" ] } | |

CAS-Nummer |

50849-47-3 |

Molekularformel |

C16H25NO2 |

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

2-[(Z)-hydroxyiminomethyl]-4-nonylphenol |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3/b17-13- |

InChI-Schlüssel |

MJUVQSGLWOGIOB-LGMDPLHJSA-N |

Isomerische SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)/C=N\O |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Kanonische SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Andere CAS-Nummern |

174333-80-3 50849-47-3 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-hydroxy-5-nonylbenzaldehyde oxime discussed in the research papers?

A: The research primarily focuses on the application of this compound as an extractant for copper ions from acidic sulfate solutions. [, , ]. This compound exhibits strong chelating properties towards copper, making it suitable for hydrometallurgical processes.

Q2: How does this compound interact with copper ions during the extraction process?

A: this compound acts as an ionophore, selectively binding to copper ions in solution. This interaction likely involves the formation of a stable complex between the oxime group and the copper ion []. This complex is then transferred from the aqueous phase to the organic phase, effectively extracting copper from the solution.

Q3: Has any research explored improving the extraction capabilities of this compound?

A: Yes, one study investigated using a dual-host system for nickel sulfate extraction []. The researchers combined this compound (P50) with synthesized sulphate extractants containing amide groups. They found that this combination resulted in enhanced extraction of nickel(II) sulfate compared to using P50 alone.

Q4: Are there any studies on applying this compound in alternative extraction techniques?

A: One study explored the use of this compound within a pseudo-emulsion membrane with strip dispersion (PEMSD) technology for removing copper from acidic wastewater []. This technique utilizes a membrane to facilitate the extraction and stripping processes, potentially offering advantages in terms of efficiency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)